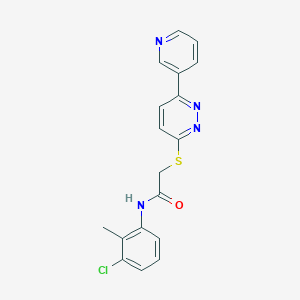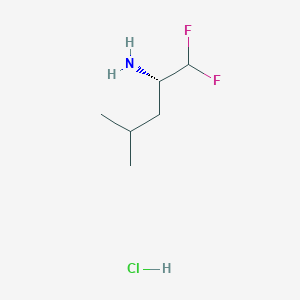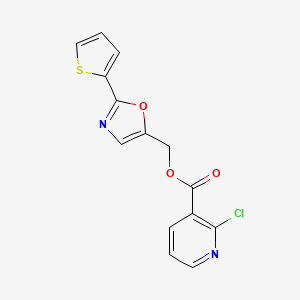![molecular formula C33H25N3O3 B2693242 (Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide CAS No. 474072-60-1](/img/structure/B2693242.png)
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of kinase inhibitors, which are known for their ability to block the activity of specific enzymes involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of specific kinases involved in cell signaling pathways. By blocking the activity of these enzymes, TAK-659 can disrupt the signaling pathways that are responsible for the proliferation and survival of cancer cells and immune cells. This compound has been shown to have a selective and potent inhibitory effect on BTK, ITK, and JAK3, which are known to play a key role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, TAK-659 has been shown to modulate the activity of immune cells, including B cells, T cells, and natural killer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TAK-659 in lab experiments is its high potency and selectivity for specific kinases. This compound has been shown to have a low IC50 value, indicating that it can effectively inhibit the activity of its target enzymes at low concentrations. In addition, TAK-659 has been shown to have good pharmacokinetic properties, which make it suitable for use in animal models.
One of the limitations of using TAK-659 in lab experiments is its potential for off-target effects. While this compound has been shown to be selective for specific kinases, it may also inhibit the activity of other enzymes that are not intended targets. In addition, the use of TAK-659 may have unintended effects on other signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the research and development of TAK-659. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the exploration of TAK-659 in the treatment of other diseases, such as rheumatoid arthritis, multiple sclerosis, and lupus. Finally, the development of new analogs of TAK-659 with improved pharmacokinetic properties and selectivity for specific kinases could lead to the discovery of more effective therapeutic agents.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. One of the most common methods used for the synthesis of this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. This method has been shown to be efficient and reproducible, with high yields of the desired product.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent. In vitro studies have shown that TAK-659 is a potent inhibitor of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
properties
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25N3O3/c34-21-27(33(37)36-30-15-7-14-29-28(30)13-8-18-35-29)19-26-16-17-31(38-22-24-9-3-1-4-10-24)32(20-26)39-23-25-11-5-2-6-12-25/h1-20H,22-23H2,(H,36,37)/b27-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNJYOPUCIZFV-DIBXZPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC4=C3C=CC=N4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
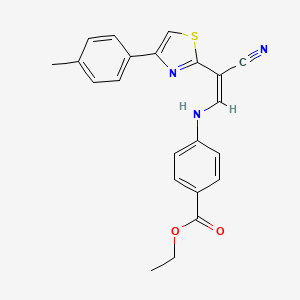
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)
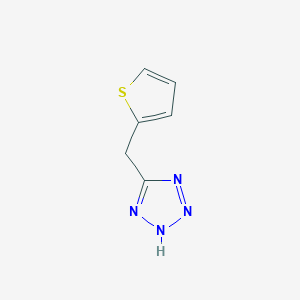
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693173.png)
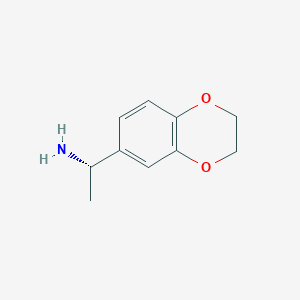
![(1S,5R)-Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]](/img/structure/B2693176.png)

